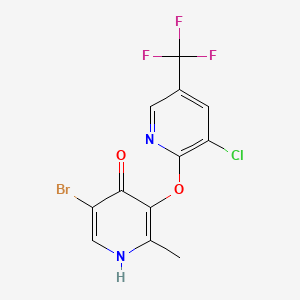

5-Bromo-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone

Description

Properties

IUPAC Name |

5-bromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClF3N2O2/c1-5-10(9(20)7(13)4-18-5)21-11-8(14)2-6(3-19-11)12(15,16)17/h2-4H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRCLPLWJDQQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CN1)Br)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. The key steps include:

Halogenation: Introduction of bromine and chlorine atoms into the pyridinone ring.

Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

Coupling Reactions: Formation of the pyridinyl-oxy linkage through nucleophilic substitution or palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone undergoes various types of chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the bromine or chlorine substituents using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions to replace halogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

5-Bromo-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The bromine and chlorine substituents may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Haloxyfop and Fluazifop (Herbicides)

Key Compounds :

- Haloxyfop-methyl (methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate): A post-emergence herbicide targeting grasses. Its structure includes a pyridinyloxy-phenoxypropanoate backbone, differing from the target compound by the presence of a carboxylic ester group and absence of bromo/methyl groups on the pyridinone ring .

- Fluazifop-butyl (butyl 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate): Similar to haloxyfop but lacks the chloro substituent on the pyridine ring .

Structural Differences :

Chlorfluazuron (Insect Growth Regulator)

Chlorfluazuron (N-(((3,5-dichloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) is an insect growth regulator targeting chitin synthesis. It shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy group but incorporates a benzamide-carbamate structure instead of a pyridinone core .

Key Differences :

- Target Compound: Pyridinone core with bromo and methyl groups.

- Chlorfluazuron : Benzamide-carbamate linker with dichlorophenyl and difluorobenzamide groups.

The pyridinone scaffold in the target compound may confer distinct binding interactions with insect vs. plant targets compared to chlorfluazuron’s carbamate design .

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-tetrahydro-4(1H)-pyridinone

This analog (CAS: sc-302906) replaces the bromo and methyl groups with a tetrahydro-pyridinone system. The saturated ring likely reduces planarity and alters solubility or bioavailability compared to the unsaturated pyridinone in the target compound .

5-Bromo-2-chloro-3,6-dimethylpyrimidin-4(3H)-one

A pyrimidinone analog (CAS: 2356116-04-4) with bromo, chloro, and methyl groups.

Physicochemical and Functional Group Analysis

- Trifluoromethyl and Chloro Groups : Present in all compared compounds; enhance lipophilicity and resistance to metabolic degradation .

- Bromo Substituent : Unique to the target compound; may increase molecular weight (MW = ~370 g/mol) and influence halogen bonding in target interactions.

- Methyl Group: At position 2 in the target compound, this could sterically hinder enzyme binding compared to unsubstituted pyridinones.

Research Implications

Its bromo substituent and pyridinone core differentiate it from commercial herbicides like haloxyfop and insect growth regulators like chlorfluazuron, highlighting opportunities for novel mode-of-action discovery .

Biological Activity

5-Bromo-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various pathogens, and toxicity profiles, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group, which are known to influence its biological activity significantly. The presence of these substituents can enhance lipophilicity and alter the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, antifungal, and antichlamydial properties. The specific biological activities of this compound have been investigated in several studies:

Antimicrobial Activity

- Antichlamydial Activity : Studies have shown that derivatives with similar structural motifs can effectively inhibit Chlamydia infections. For instance, a related compound demonstrated an IC50 value of 5.2 μg/mL against Chlamydia, indicating moderate effectiveness in reducing chlamydial inclusion numbers in infected cells .

- Bacterial Inhibition : The compound's potential against Gram-positive and Gram-negative bacteria has been explored. Compounds with trifluoromethyl groups have shown improved antibacterial activity compared to their non-fluorinated counterparts .

- Fungal Activity : Preliminary investigations suggest that the compound may also possess antifungal properties, although specific data on this activity remains limited.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit crucial enzymes in bacterial metabolism, leading to cell death.

- Cellular Uptake : The lipophilic nature imparted by the bromine and trifluoromethyl groups may facilitate cellular uptake, enhancing the compound's bioavailability.

Study 1: Antimicrobial Efficacy

In a study examining various derivatives of pyridinone compounds, it was found that those with electron-withdrawing groups like trifluoromethyl exhibited significantly higher antimicrobial activity against Neisseria meningitidis and Haemophilus influenzae compared to their analogs lacking such groups .

Study 2: Toxicity Assessment

Toxicity evaluations are critical for assessing the safety profile of new compounds. In vitro studies indicated that certain derivatives did not exhibit cytotoxicity at concentrations effective against pathogens, suggesting a favorable therapeutic index .

Data Summary

| Activity | Test Organisms | IC50/Effective Concentration | Notes |

|---|---|---|---|

| Antichlamydial | Chlamydia trachomatis | 5.2 μg/mL | Moderate effectiveness in reducing infection |

| Antibacterial | N. meningitidis, H. influenzae | 16 μg/mL (best case) | Enhanced activity with trifluoromethyl group |

| Antifungal | Various fungi | TBD | Limited data available |

| Cytotoxicity | Human cell lines | Non-toxic at effective doses | Favorable safety profile |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.